Schisantherin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant Properties

One area of research focuses on the antioxidant properties of Schisantherin A. Antioxidants are compounds that can help protect cells from damage caused by free radicals. Free radicals are unstable molecules that can contribute to the development of various chronic diseases. Studies have shown that Schisantherin A exhibits antioxidant activity in cell cultures and animal models [].

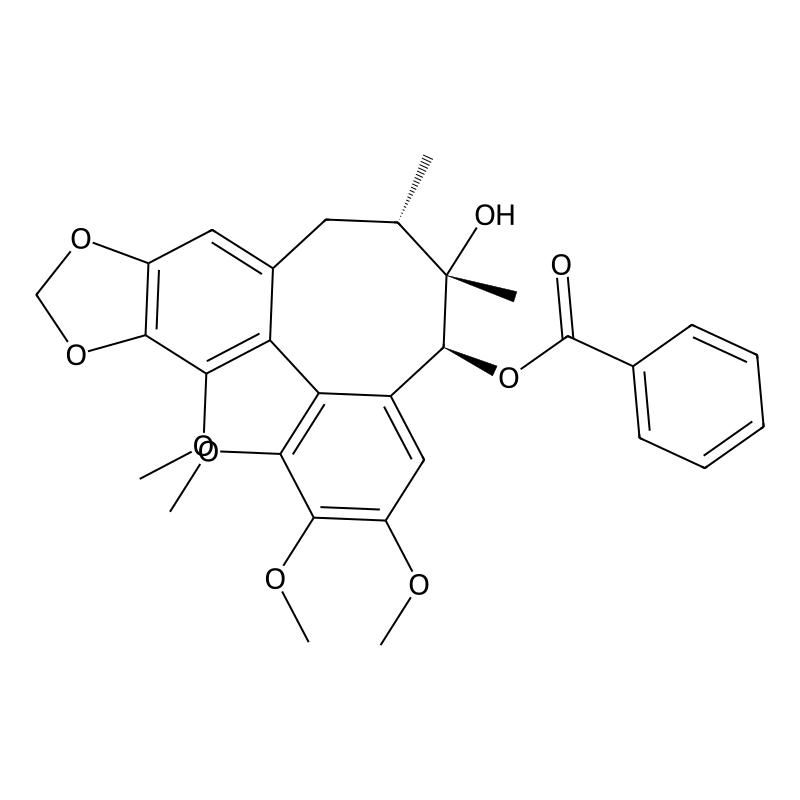

Schisantherin A, also known as gomisin C or schizandrin A, is a prominent dibenzocyclooctadiene lignan extracted from the fruit of Schisandra chinensis. It has a molecular formula of C₃₀H₃₂O₉ and a molecular weight of 536.57 g/mol. The compound features a complex structure characterized by methylenedioxy, methyl, methoxy, benzoyloxy, and hydroxyl groups, which contribute to its solubility in various organic solvents such as benzene, chloroform, and acetone, while being insoluble in water and petroleum ether .

- Research on Schisanthera A is primarily focused on its potential health benefits, and data on its safety profile is limited.

- More studies are needed to determine its potential toxicity and interactions with other medications [].

- As with any substance, it is important to consult with a healthcare professional before consuming Schisandra supplements or products containing Schisantherin A.

The metabolism of Schisantherin A primarily involves the loss of small molecular fragments such as carbon dioxide, water, and various functional groups. Key metabolic pathways include:

- Oxidative transformation: Involves the introduction of oxygen into the structure.

- Conjugation reactions: Schisantherin A can couple with glucuronic acid, sulfate, taurine, glutathione, and glucose .

- Degradation pathways: Loss of methoxy and methyl groups is common during metabolic processing.

These reactions are essential for its biological activity and pharmacokinetics.

Schisantherin A exhibits a range of biological activities:

- Neuroprotective effects: It has demonstrated significant neuroprotective properties in models of Parkinson's disease by enhancing neuronal survival and function .

- Anti-inflammatory properties: The compound inhibits inflammatory pathways by reducing levels of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha .

- Antitumor effects: Recent studies indicate that Schisantherin A can inhibit cell proliferation in hepatocellular carcinoma by regulating glucose metabolism .

- Cardiovascular benefits: It has been shown to enhance nitric oxide production, contributing to cardiovascular health .

Schisantherin A is typically extracted from Schisandra chinensis using various methods:

- Solvent extraction: Utilizing organic solvents to dissolve and extract the lignan from dried fruit.

- Chromatographic techniques: High-performance liquid chromatography is often employed to purify Schisantherin A from complex mixtures.

- Biotechnological approaches: Recent advancements include using microbial fermentation to produce Schisantherin A from precursor compounds.

These methods ensure high yield and purity for research and therapeutic applications.

Schisantherin A has several applications in medicine and pharmacology:

- Traditional Chinese Medicine: Widely used for its adaptogenic properties.

- Pharmaceuticals: Investigated for its potential in treating neurodegenerative diseases, liver injuries, and cancers.

- Nutraceuticals: Incorporated into dietary supplements for its health benefits.

Interaction studies have revealed significant insights into the pharmacokinetics of Schisantherin A:

- It affects the metabolism of other drugs, such as lenvatinib, indicating potential drug-drug interactions that could alter therapeutic efficacy or toxicity .

- Schisantherin A activates pregnane X receptor pathways, influencing the expression of cytochrome P450 enzymes critical for drug metabolism .

These interactions highlight the importance of understanding Schisantherin A's role in polypharmacy contexts.

Several compounds share structural similarities with Schisantherin A. Notable examples include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Schizandrin A | Dibenzocyclooctadiene lignan | Stronger antioxidant activity |

| Schizandrin B | Dibenzocyclooctadiene lignan | Enhanced liver protective effects |

| Deoxyshisandrin | Dibenzocyclooctadiene lignan | Different hydroxyl group positioning |

| Schizandrol A | Dibenzocyclooctadiene lignan | Notable for anti-fatigue properties |

While these compounds exhibit similar structural characteristics, Schisantherin A is distinguished by its potent neuroprotective effects and specific metabolic pathways that enhance its therapeutic potential .

Benzo [1] [2]cycloocta[1,2-f] [3] [1]benzodioxole Skeleton

Schisantherin A belongs to the dibenzocyclooctadiene lignan class of natural products and possesses a characteristic benzo [1] [2]cycloocta[1,2-f] [3] [1]benzodioxole backbone structure [3] [2] [4] [5]. The molecular formula has been definitively established as C₃₀H₃₂O₉ with a molecular weight of 536.57 grams per mole [3] [1] [2] [4]. This dibenzocyclooctadiene framework represents one of the five major structural classes of lignans found in the Schisandraceae family, distinguished by its unique cyclooctadiene ring bridging two benzene rings [5].

The systematic IUPAC nomenclature for Schisantherin A is (8S,9S,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(12),2,4,6,13,18-hexaen-8-yl benzoate [1]. The compound is also known by several synonyms including Gomisin C, Schizantherin A, and Wuweizi ester A [3] [2] [4].

Functional Group Analysis

The structural characterization reveals multiple functional groups distributed throughout the dibenzocyclooctadiene skeleton [5]. Schisantherin A contains a methylenedioxy group (-OCH₂O-), multiple methoxy groups (-OCH₃), a benzoyloxy group (-OCOC₆H₅), and a hydroxyl group (-OH) [5]. These functional groups are strategically positioned on the dibenzocyclooctadiene core, contributing to the compound's distinctive chemical and biological properties.

The presence of four methoxy substituents at positions 3, 4, 5, and 19, along with the methylenedioxy bridge and the benzoate ester functionality, creates a highly substituted aromatic system [1] [5]. The stereochemical configuration has been determined as (8S,9S,10S) based on extensive spectroscopic analysis and crystallographic data [6].

Physicochemical Properties

Solubility and Stability Profiles

Comprehensive solubility studies demonstrate that Schisantherin A exhibits excellent solubility in organic solvents but limited aqueous solubility [4] [5]. The compound is highly soluble in benzene, chloroform, and acetone, and demonstrates good solubility in methanol and ethanol [5]. Conversely, Schisantherin A is insoluble in petroleum ether and water [4] [5].

Specific solubility data indicates slight solubility in chloroform and methanol when subjected to sonication [4]. The poor water solubility, with water solubility reported as insoluble [4], presents challenges for pharmaceutical formulation and has led to the development of various delivery systems including nanoemulsions and nanocrystals to improve bioavailability [7].

The stability profile shows that Schisantherin A should be stored under inert atmosphere conditions at temperatures below -20°C to maintain chemical integrity [4]. The compound exhibits instability under heat, which has implications for extraction and processing methods [5].

Crystallographic Data and Conformational Studies

Crystallographic analysis has provided definitive structural confirmation of Schisantherin A [6]. X-ray diffraction studies revealed that the compound crystallizes with specific unit cell parameters and space group symmetry [6]. The crystal structure data has been deposited in crystallographic databases with the identifier COD record 2211983 [8].

The crystallographic data confirms the absolute configuration as (aS,6S,7S,8S), with the aS designation referring to the axial chirality of the biphenyl system [6]. Conformational analysis using density functional theory calculations identified multiple low-energy conformers, with the C-10/C-15/C-16/C-5 dihedral angle consistently around +67° for the aS chirality [6].

Physical property measurements include a melting point range of 110-112°C, a predicted boiling point of 675.6 ± 55.0°C at 760 mmHg, and a density of 1.33 ± 0.1 grams per cubic centimeter [4] [9]. The predicted pKa value is 13.70 ± 0.60, indicating the compound is essentially neutral under physiological conditions [4].

Spectroscopic Characterization

Nuclear Magnetic Resonance and Mass Spectrometry Fragmentation Patterns

Nuclear magnetic resonance spectroscopy has been extensively employed for the structural elucidation of Schisantherin A [5] [6] [10] [11]. Comprehensive one-dimensional and two-dimensional NMR experiments, including ¹H NMR, ¹³C NMR, heteronuclear single quantum coherence, heteronuclear multiple bond correlation, and nuclear Overhauser effect spectroscopy, have provided complete chemical shift assignments and connectivity information [6] [12].

The ¹³C NMR spectrum reveals characteristic signals for the dibenzocyclooctadiene framework, with chemical shifts corresponding to aromatic carbons, methoxy carbons, and the distinctive methylenedioxy carbon [5]. The ¹H NMR provides detailed information about the substitution pattern and stereochemistry of the molecule [6].

Mass spectrometry fragmentation studies have identified characteristic fragmentation patterns for dibenzocyclooctadiene lignans including Schisantherin A [10] [11]. The main metabolic pathways involve the loss of C₂H₂O₂, benzoic acid, H₂O, methyl, and methoxy groups [5]. More detailed fragmentation analysis shows losses of C₇H₄O and C₇H₄O₂ fragments, corresponding to benzoyl and benzoyloxy moieties, along with further oxidative transformations [11].

Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry has been successfully applied for metabolite identification, revealing 60 metabolites including 48 phase-I and 12 phase-II metabolites in biological systems [11] [13].

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible absorption spectrum of Schisantherin A exhibits characteristic features associated with the extended conjugated aromatic system of the dibenzocyclooctadiene framework [5] [14] [15]. The compound demonstrates significant absorption in the ultraviolet region, which is attributed to the presence of multiple aromatic chromophores and the benzoate ester functionality [5].

The absorption characteristics include typical π-π* transitions of the aromatic systems, with absorption maxima dependent on the specific substitution pattern and electronic environment of the chromophores [14] [15]. The methylenedioxy groups and methoxy substituents influence the electronic transitions and contribute to the overall absorption profile [5].

Circular dichroism spectroscopy has been particularly valuable for determining the absolute configuration of the axial chirality in the biphenyl system [6]. The circular dichroism spectrum shows a distinctive pattern with a negative band around 240-250 nanometers and a positive band around 220-230 nanometers, which is characteristic of dibenzocyclooctadiene lignans with aS biphenyl configuration [6].

Schisandra chinensis versus Schisandra sphenanthera

The two primary species within the genus Schisandra that serve as commercial sources of schisantherin A exhibit distinct geographical distributions and morphological characteristics, which directly influence their dibenzocyclooctadiene lignan profiles [1] [2]. Schisandra chinensis (Turcz.) Baill., commonly referred to as northern magnolia vine or Bei-Wuweizi, naturally occurs in northeastern China, Korea, Japan, the Russian Far East, and extends to the Kuril Islands and southern Sakhalin Island [2] [3]. This species demonstrates remarkable cold tolerance, thriving in temperate continental climates with concurrent rain and heat patterns, abundant sunshine, and short frost-free periods [4]. The natural habitat encompasses mixed coniferous forests, particularly at forest peripheries, alongside streams and brooks on sandy soils with moderate humidity and light conditions [2].

Schisandra sphenanthera Rehd. et Wils., designated as southern magnolia vine or Nan-Wuweizi, exhibits a more restricted distribution primarily confined to southern China provinces including Shaanxi, Guizhou, Chongqing, Hubei, and Hunan [2] [5]. This species demonstrates adaptation to warmer, more humid climatic zones characterized by extended sunny and warm summers, with mean annual temperatures ranging from fifteen to twenty degrees Celsius and annual precipitation between one thousand to two thousand millimeters [5]. The species prefers well-drained soils with adequate thickness exceeding thirty centimeters for optimal root system development [5].

Morphological differentiation between these species requires microscopic examination, as their fruits appear remarkably similar macroscopically [2]. The diagnostic feature distinguishing Schisandra sphenanthera lies in the presence of numerous oil cells and prismatic or rotund crystal aggregates within the mesocarp, elements conspicuously absent in Schisandra chinensis fruits [2]. These anatomical differences correlate with significant variations in secondary metabolite composition, particularly in dibenzocyclooctadiene lignan profiles.

Chemical composition analyses reveal substantial disparities between the two species in their lignan content and distribution patterns [1] [6]. Schisandra sphenanthera fruits demonstrate enrichment in deoxyschizandrin concentrations ranging from 0.16 to 0.40 percent, while exhibiting comparatively lower schizandrin levels between 0.01 to 0.07 percent relative to Schisandra chinensis fruits [6]. The predominant dibenzocyclooctadiene lignans identified in Schisandra sphenanthera include epigomisin O, 6-O-benzoylgomisin, benzoylgomisin U methylgomisin, schisantherins A through D, deoxyschisandrin, pre-gomisin, and various gomisin compounds including C, S, K3, J, and U [2]. Additionally, this species contains myristargenol A, sphenanlignan, interiotherin B, schisantherins D and E, and arisantetralone A, representing a more diverse lignan profile compared to its northern counterpart [2].

Tissue-Specific Accumulation Patterns

Comprehensive metabolomic analyses have elucidated distinct tissue-specific accumulation patterns of schisantherin A and related dibenzocyclooctadiene lignans across different plant organs [7] [8]. These investigations reveal a hierarchical distribution pattern with fruits demonstrating the highest lignan accumulation, followed by roots, stems, and leaves in descending order of concentration [7] [8].

Fruit tissues represent the primary reservoir for schisantherin A accumulation, with concentrations peaking during full ripeness typically occurring in late August through early September [7] [9]. Within fruit structures, the pericarp exhibits substantially higher lignan content compared to seeds, with schisantherin A serving as a characteristic marker compound for species identification and quality assessment [7]. The accumulation pattern demonstrates temporal variation throughout fruit development, with maximum concentrations achieved at physiological maturity coinciding with optimal harvesting periods for medicinal applications [9].

Root tissues constitute the secondary significant reservoir for dibenzocyclooctadiene lignans, exhibiting particularly high accumulation of total lignan content and serving as a potential alternative source for pharmaceutical applications [7] [4]. Transcriptomic analyses reveal that roots possess the highest abundance of tissue-specific unigenes, totaling 9,703 unique transcripts, suggesting active secondary metabolite biosynthesis in these tissues [7]. The root system demonstrates enrichment in specific lignan compounds including schisandrin B, which correlates with elevated expression of biosynthetic genes such as CCR5, SDH4, CYP8, CYP20, and ERF7 [7].

Stem tissues display moderate lignan accumulation with preferential expression during active growing seasons [7]. The lignan content in stems shows positive correlation with seasonal growth patterns, reaching maximum levels during periods of vigorous vegetative development [7]. Young shoots demonstrate variable lignan content depending on developmental stage, with higher concentrations observed during active growth phases [7].

Leaf tissues consistently exhibit the lowest lignan accumulation among all plant organs examined [7] [8]. The limited lignan content in leaves peaks during mid-season growth, corresponding with maximum photosynthetic activity and metabolic flux toward secondary metabolite biosynthesis [7]. Despite low absolute concentrations, leaves serve important roles in lignan precursor synthesis through the phenylpropanoid pathway [7].

The tissue-specific distribution pattern reflects the underlying gene expression profiles related to lignan biosynthesis pathways [7]. Weighted gene co-expression network analysis has identified specific candidate genes associated with lignan accumulation in different tissues. For fruit-specific lignan accumulation, key regulatory genes include PAL1, C4H-2, CAD1, CYB8, OMT27, OMT57, MYB18, bHLH3, and bHLH5 [7]. Root-specific lignan biosynthesis appears regulated by distinct gene sets including CCR5, SDH4, CYP8, CYP20, and ERF7 [7].

The differential accumulation patterns across tissues have significant implications for commercial utilization strategies. While fruits remain the primary medicinal source, the substantial lignan content in roots suggests potential for developing secondary applications, particularly given that root, stem, and leaf tissues are typically underutilized in current production systems [7]. This tissue-specific accumulation data provides crucial information for optimizing harvest strategies and developing comprehensive utilization approaches for Schisandra species cultivation.

Biogenetic Pathways in Dibenzocyclooctadiene Lignans

The biosynthesis of dibenzocyclooctadiene lignans, including schisantherin A, follows a complex metabolic pathway that diverges from the conventional podophyllotoxin biosynthetic route through the initial formation of isoeugenol rather than pinoresinol [10] [11]. This distinctive pathway represents a specialized branch of the broader phenylpropanoid biosynthetic network, involving a coordinated sequence of enzymatic reactions that ultimately produce the characteristic dibenzocyclooctadiene skeleton unique to the Schisandraceae family [10] [11].

The initial phase of dibenzocyclooctadiene lignan biosynthesis commences with the phenylpropanoid pathway, where phenylalanine serves as the primary substrate for a series of enzymatic transformations [10] [12]. Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to produce cinnamic acid, representing the entry point into aromatic secondary metabolism [10] [13]. Subsequent hydroxylation by cinnamate 4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase classified as CYP73A, converts cinnamic acid to p-coumaric acid [10] [14]. The pathway proceeds through 4-coumarate:CoA ligase (4CL) activation to form p-coumaroyl-CoA, followed by a series of modifications involving hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase (HCT), p-coumaroyl shikimate 3-hydroxylase (C3H), and caffeoyl-CoA O-methyltransferase (CCoAOMT) [10].

The conversion of CoA thioesters to corresponding alcohols involves sequential reduction reactions catalyzed by cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) [10]. These enzymes demonstrate particularly high expression levels during post-fruit development stages in Schisandra chinensis, with CAD showing 2.7 to 10-fold increased expression at 120 days after flowering [10]. The resulting coniferyl alcohol represents a critical branch point where the dibenzocyclooctadiene lignan pathway diverges from conventional lignan biosynthesis [10] [15].

A crucial committed step in dibenzocyclooctadiene lignan formation involves the acetylation of coniferyl alcohol by coniferyl alcohol acyltransferase (CFAT), which belongs to the BAHD acyltransferase family [15]. This enzyme, identified as ScCFAT (ScBAHD1) in Schisandra chinensis, catalyzes the formation of coniferyl acetate using acetyl-CoA as the acetyl donor [15]. The reaction represents the first committed step specifically directing metabolic flux toward dibenzocyclooctadiene lignan production rather than conventional lignan or lignin biosynthesis [15]. Functional characterization demonstrates that ScCFAT exhibits acetyltransferase activity with coniferyl alcohol and related substrates, with subcellular localization analysis indicating cytoplasmic distribution [15].

The subsequent transformation of coniferyl alcohol to isoeugenol involves isoeugenol synthase (IGS), which demonstrates upregulated expression during late fruit development [10]. This enzymatic step distinguishes dibenzocyclooctadiene lignan biosynthesis from the pinoresinol-initiated pathway characteristic of other lignan classes [10]. The resulting isoeugenol undergoes further modifications through dirigent protein (DIR) and pinoresinol-lariciresinol reductase (PLR) activities, producing verrucosin and dihydroguaiaretic acid respectively [10] [11].

The formation of the characteristic dibenzocyclooctadiene skeleton requires extensive modifications of the dihydroguaiaretic acid intermediate through the coordinated action of O-methyltransferases (OMTs), cytochrome P450 enzymes, and UDP-glucosyltransferases (UGTs) [10] [11]. Multiple OMT isoforms, including OMT1/3, OMT27, and OMT57, participate in the methylation of hydroxyl groups on the developing lignan backbone [7]. These enzymes demonstrate variable expression patterns across different tissues and developmental stages, suggesting specialized roles in tissue-specific lignan accumulation [7].

Cytochrome P450 enzymes play particularly crucial roles in the late-stage modifications leading to schisantherin A formation [11]. The CYP719A family, including CYP719A23 and CYP719A24 isoforms, catalyzes the formation of methylenedioxy bridges characteristic of many dibenzocyclooctadiene lignans [11]. These enzymes show preferential expression in root tissues, consistent with the high lignan accumulation observed in these organs [11]. Additionally, CYP71CU1 family members participate in hydroxylation and other structural modifications, with multiple copies demonstrating high expression levels throughout the biosynthetic process [11].

The final stages of schisantherin A biosynthesis involve the introduction of benzoyl groups and additional methylation reactions, though the specific enzymes catalyzing these transformations remain incompletely characterized [16]. The benzoyloxy substituent on the cyclooctadiene ring appears particularly important for biological activity, as evidenced by structure-activity relationship studies demonstrating enhanced neuroprotective function compared to related compounds lacking this modification [16].

Transcriptomic analyses have revealed the temporal coordination of biosynthetic gene expression during fruit development [10]. The phenylpropanoid pathway genes, including PAL, C4H, 4CL, HCT, C3H, CCoAOMT, CCR, and CAD, demonstrate coordinated upregulation at 120 days after flowering, coinciding with peak lignan accumulation [10]. This temporal pattern suggests tight transcriptional control over the entire biosynthetic network, ensuring efficient metabolic flux toward dibenzocyclooctadiene lignan production during optimal developmental windows [10].

Environmental and Cultivation Factors Affecting Yield

The production and accumulation of schisantherin A and related dibenzocyclooctadiene lignans demonstrate significant sensitivity to environmental conditions and cultivation practices, with multiple studies documenting the influence of climatic factors, soil characteristics, and agricultural management on both quantitative yield and qualitative composition [5] [17] [4]. Understanding these relationships provides critical insights for optimizing cultivation strategies to maximize lignan content while maintaining sustainable production systems.

Temperature represents one of the most influential environmental factors affecting schisantherin A accumulation, with complex relationships observed between thermal conditions and secondary metabolite synthesis [5]. Research utilizing maximum entropy modeling and correlation analysis has revealed that schisantherin A content exhibits positive correlations with annual temperature extremes, specifically the difference between annual maximum and minimum temperatures [5]. Areas experiencing greater temperature variation, particularly annual ranges of 35 to 45 degrees Celsius, demonstrate enhanced lignan accumulation compared to regions with more stable thermal regimes [5]. Additionally, seasonal temperature variation promotes secondary metabolite synthesis, likely through activation of stress-responsive biosynthetic pathways [5].

The optimal temperature range for Schisandra cultivation spans fifteen to twenty degrees Celsius for mean annual conditions, with growing season temperatures of twenty to twenty-five degrees Celsius providing ideal conditions for biosynthetic enzyme activity [5] [18]. However, moderate temperature elevation above normal ranges, approximately five to ten degrees Celsius, can enhance schisantherin A accumulation through activation of stress-responsive transcription factors [5]. Conversely, brief cold exposure, excluding freezing conditions, correlates with increased total lignan content, particularly at higher elevations where temperature fluctuations are more pronounced [5].

Precipitation patterns demonstrate complex interactions with lignan biosynthesis, with both quantity and temporal distribution influencing secondary metabolite accumulation [5]. Optimal annual precipitation ranges from one thousand to two thousand millimeters, providing adequate moisture for plant growth while avoiding excessive water stress [5] [18]. However, the relationship between precipitation and lignan content exhibits nuanced patterns, with schisantherin A showing negative correlations with mean monthly precipitation during the wettest quarter and mean monthly precipitation during the warmest quarter [5]. This suggests that excessive moisture during critical growth periods may dilute lignan concentrations or redirect metabolic resources away from secondary metabolite synthesis.

Seasonal precipitation variation demonstrates positive effects on total lignan accumulation, indicating that moderate water stress can stimulate defensive secondary metabolite production [5]. The optimal moisture management strategy involves maintaining consistent soil moisture at eighty to ninety percent of field capacity, avoiding both drought stress and waterlogging conditions [18] [19]. Relative humidity levels between sixty to eighty percent support overall plant health while maintaining adequate stress levels to promote lignan biosynthesis [18].

Soil characteristics exert profound influences on both plant growth and lignan accumulation patterns [17] [4]. Soil pH represents a critical factor, with slightly acidic conditions between 5.5 and 6.5 favoring optimal nutrient uptake and root development [17]. Analysis of cultivation sites reveals that sixteen locations fall within this optimal pH range, correlating with superior tree growth and lignan production [17]. Electrical conductivity values below 1.0 dS/m indicate suitable soil salinity levels across all successful cultivation sites [17].

Organic matter content significantly impacts lignan production, with levels between two to four percent supporting adequate root development and nutrient cycling [17] [4]. Sites demonstrating highest organic matter, total nitrogen, and available phosphate content correlate with enhanced lignan accumulation, though excessive nitrogen fertilization may reduce secondary metabolite synthesis by promoting vegetative growth at the expense of defensive compound production [4]. Cation exchange capacity values between twelve to twenty cmol⁺/kg provide optimal nutrient retention and availability for sustained plant development [17].

Soil drainage characteristics prove crucial for preventing root rot while maintaining adequate moisture levels [18] [19]. Well-drained soils with sufficient depth exceeding thirty centimeters accommodate proper root system development, which correlates directly with lignan accumulation capacity [5] [18]. The soil texture analysis reveals successful cultivation across loam, sandy loam, clay loam, and sandy clay loam classifications, indicating adaptability to various physical soil properties provided drainage and nutrition requirements are met [17].

Elevation demonstrates positive correlations with total lignan content, with sites ranging from two hundred to one thousand meters showing optimal production characteristics [5]. Higher elevation conditions typically provide cooler temperatures, increased UV exposure, and greater diurnal temperature fluctuations, all of which can stimulate secondary metabolite biosynthesis through mild stress responses [5]. However, elevations exceeding practical cultivation limits may impose excessive stress detrimental to overall plant health and productivity.

Light conditions significantly influence lignan biosynthesis, with partial shade conditions proving most beneficial for sustained production [18] [19]. While plants can tolerate full sun exposure, provided soil moisture remains adequate, filtered light conditions prevent excessive photoxidative stress while maintaining sufficient photosynthetic capacity to support secondary metabolite synthesis [19]. The optimal growing season length ranges from 120 to 150 days, providing adequate time for fruit development and lignan accumulation without exposing plants to frost damage [18].

Cultivation practices substantially impact lignan yield through their effects on plant health, stress management, and resource allocation [18] [4]. Optimal planting density involves spacing plants two to three meters apart with three to four meters between rows, ensuring adequate light penetration and air circulation while preventing competition for resources [18]. Trellis systems similar to grape cultivation methods provide essential support for vine growth and facilitate management practices including pruning and harvest [18].

Pruning strategies affect lignan production through their influence on plant health and resource allocation [18]. Annual pruning during dormant seasons maintains plant structure, removes diseased material, and directs growth toward productive tissues [18]. Proper pruning enhances air circulation, reducing disease pressure and allowing plants to allocate energy toward secondary metabolite synthesis rather than pathogen defense [18].

Irrigation management requires careful balance between providing adequate moisture and avoiding conditions that reduce lignan concentration [18]. Consistent moisture without waterlogging prevents both drought stress and excessive dilution of secondary metabolites [18]. Mulching practices help maintain stable soil moisture while suppressing weed competition and gradually improving soil organic matter content [18].

Fertilization programs must balance adequate nutrition with avoiding excessive nitrogen inputs that can reduce lignan content [18] [4]. Organic matter addition combined with balanced nitrogen, phosphorus, and potassium applications supports healthy plant development while maintaining sufficient stress levels to promote secondary metabolite biosynthesis [18]. Rhizosphere microorganism diversity also influences lignan production, with beneficial bacterial genera including Bradyrhizobium, Sphingomonas, and Pseudomonas supporting plant health and potentially enhancing secondary metabolite synthesis [4].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Zhang LQ, Sa F, Chong CM, Wang Y, Zhou ZY, Chang RC, Chan SW, Hoi PM, Yuen Lee SM. Schisantherin A protects against 6-OHDA-induced dopaminergic neuron damage in zebrafish and cytotoxicity in SH-SY5Y cells through the ROS/NO and AKT/GSK3β pathways. J Ethnopharmacol. 2015 Jul 21;170:8-15. doi: 10.1016/j.jep.2015.04.040. Epub 2015 Apr 29. PubMed PMID: 25934514.

3: Li X, Zhao X, Xu X, Mao X, Liu Z, Li H, Guo L, Bi K, Jia Y. Schisantherin A recovers Aβ-induced neurodegeneration with cognitive decline in mice. Physiol Behav. 2014 Jun 10;132:10-6. doi: 10.1016/j.physbeh.2014.04.046. Epub 2014 May 8. PubMed PMID: 24813830.

4: He Y, Zhang Q, Shen Y, Chen X, Zhou F, Peng D. Schisantherin A suppresses osteoclast formation and wear particle-induced osteolysis via modulating RANKL signaling pathways. Biochem Biophys Res Commun. 2014 Jul 4;449(3):344-50. doi: 10.1016/j.bbrc.2014.05.034. Epub 2014 May 17. PubMed PMID: 24845381.

5: Zhu CW, Lv J, Zhao ZM, Tao YY, Liu CH. [Effect of schisantherin A inhibit liver sinusoid endothelial cell function and action against liver fibrosis relating to angiogenesis]. Zhongguo Zhong Yao Za Zhi. 2016 Jan;41(2):279-284. doi: 10.4268/cjcmm20160219. Chinese. PubMed PMID: 28861974.

6: Li D, Ci X, Li Y, Liu C, Wen Z, Jie J, Peng L. Alleviation of severe inflammatory responses in LPS-exposed mice by Schisantherin A. Respir Physiol Neurobiol. 2014 Oct 1;202:24-31. doi: 10.1016/j.resp.2014.07.013. Epub 2014 Jul 28. PubMed PMID: 25078299.

7: Sa F, Zhang LQ, Chong CM, Guo BJ, Li S, Zhang ZJ, Zheng Y, Hoi PM, Lee SM. Discovery of novel anti-parkinsonian effect of schisantherin A in in vitro and in vivo. Neurosci Lett. 2015 Apr 23;593:7-12. doi: 10.1016/j.neulet.2015.03.016. Epub 2015 Mar 11. PubMed PMID: 25770828.

8: Ci X, Ren R, Xu K, Li H, Yu Q, Song Y, Wang D, Li R, Deng X. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells. Inflammation. 2010 Apr;33(2):126-36. doi: 10.1007/s10753-009-9166-7. PubMed PMID: 20238486.

9: Chang R, Li Y, Yang X, Yue Y, Dou L, Wang Y, Zhang W, Li X. Protective role of deoxyschizandrin and schisantherin A against myocardial ischemia-reperfusion injury in rats. PLoS One. 2013 Apr 19;8(4):e61590. doi: 10.1371/journal.pone.0061590. Print 2013. PubMed PMID: 23620773; PubMed Central PMCID: PMC3631228.

10: Liu C, Cao YF, Fang ZZ, Zhang YY, Hu CM, Sun XY, Huang T, Zeng J, Fan XR, Mo H. Strong inhibition of deoxyschizandrin and schisantherin A toward UDP-glucuronosyltransferase (UGT) 1A3 indicating UGT inhibition-based herb–drug interaction. Fitoterapia. 2012 Dec;83(8):1415-9. PubMed PMID: 23339253.

11: Chen T, Li C, Li Y, Yi X, Lee SM, Zheng Y. Oral Delivery of a Nanocrystal Formulation of Schisantherin A with Improved Bioavailability and Brain Delivery for the Treatment of Parkinson's Disease. Mol Pharm. 2016 Nov 7;13(11):3864-3875. Epub 2016 Oct 21. PubMed PMID: 27740776.

12: Liao S, Zhou K, Li D, Xie X, Jun F, Wang J. Schisantherin A suppresses interleukin-1β-induced inflammation in human chondrocytes via inhibition of NF-κB and MAPKs activation. Eur J Pharmacol. 2016 Jun 5;780:65-70. doi: 10.1016/j.ejphar.2016.03.032. Epub 2016 Mar 17. PubMed PMID: 26997368.

13: Sa F, Guo BJ, Li S, Zhang ZJ, Chan HM, Zheng Y, Lee SM. Pharmacokinetic Study and Optimal Formulation of New Anti-Parkinson Natural Compound Schisantherin A. Parkinsons Dis. 2015;2015:951361. doi: 10.1155/2015/951361. Epub 2015 May 17. PubMed PMID: 26075137; PubMed Central PMCID: PMC4449939.

14: Liu HW, Yu XZ, Padula D, Pescitelli G, Lin ZW, Wang F, Ding K, Lei M, Gao JM. Lignans from Schisandra sphenathera Rehd. et Wils. and semisynthetic schisantherin A analogues: absolute configuration, and their estrogenic and anti-proliferative activity. Eur J Med Chem. 2013 Jan;59:265-73. doi: 10.1016/j.ejmech.2012.11.003. Epub 2012 Nov 21. PubMed PMID: 23237974.

15: Sun H, Wu F, Zhang A, Wei W, Han Y, Wang X. Pharmacokinetic study of schisandrin, schisandrol B, schisantherin A, deoxyschisandrin, and schisandrin B in rat plasma after oral administration of Shengmaisan formula by UPLC-MS. J Sep Sci. 2013 Feb;36(3):485-91. doi: 10.1002/jssc.201200887. Epub 2013 Jan 10. PubMed PMID: 23303577.

16: Liu CS, Fang SD, Huang MF, Kao YL, Hsu JS. Studies on the active principles of Schisandra sphenanthera Rehd. et Wils. The structures of schisantherin A, B, C, D, E, and the related compounds. Sci Sin. 1978 Jul-Aug;21(4):483-502. PubMed PMID: 233922.

17: Shi YW, Zhang XC, Chen C, Tang M, Wang ZW, Liang XM, Ding F, Wang CP. Schisantherin A attenuates ischemia/reperfusion-induced neuronal injury in rats via regulation of TLR4 and C5aR1 signaling pathways. Brain Behav Immun. 2017 Nov;66:244-256. doi: 10.1016/j.bbi.2017.07.004. Epub 2017 Jul 8. PubMed PMID: 28690033.

18: Dou ZH, An LP, Luo L, Ju YF, Qiao J, Chen M, Miao YX. [Determination of lignanoids in seeds of Schisandra chinensis by combinative methods of fingerprint and QAMS]. Zhong Yao Cai. 2014 Sep;37(9):1604-8. Chinese. PubMed PMID: 25857162.

19: Wei B, Li Q, Su D, Fan R, Zhao L, Geng L, He B, Chen X, Jia Y, Bi K. Development of a UFLC-MS/MS method for simultaneous determination of six lignans of Schisandra chinensis (Turcz.) Baill. in rat plasma and its application to a comparative pharmacokinetic study in normal and insomnic rats. J Pharm Biomed Anal. 2013 Apr 15;77:120-7. doi: 10.1016/j.jpba.2013.01.029. Epub 2013 Jan 28. PubMed PMID: 23416367.

20: Song JH, Cui L, An LB, Li WT, Fang ZZ, Zhang YY, Dong PP, Wu X, Wang LX, Gonzalez FJ, Sun XY, Zhao DW. Inhibition of UDP-Glucuronosyltransferases (UGTs) Activity by constituents of Schisandra chinensis. Phytother Res. 2015 Oct;29(10):1658-64. doi: 10.1002/ptr.5395. Epub 2015 Jun 18. PubMed PMID: 26084208.